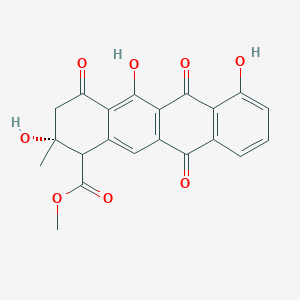
Auraviketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auraviketone is a member of tetracenes and a member of p-quinones.
Applications De Recherche Scientifique
Chemical Properties and Structure
Auraviketone is characterized by its unique polyketide structure, which is crucial for its biological activities. The compound's synthesis involves complex enzymatic pathways, primarily through the action of polyketide synthases found in certain bacteria and fungi . Understanding its chemical structure aids in elucidating its mechanism of action and potential therapeutic uses.
Biological Activities
1. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . Its effectiveness against antibiotic-resistant strains highlights its importance in combating bacterial infections.
2. Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro experiments reveal that it induces apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent . Further research is needed to explore its efficacy and safety in vivo.
3. Antioxidant Effects
this compound exhibits antioxidant properties, which can protect cells from oxidative stress-induced damage. This characteristic is particularly relevant in the context of aging and chronic diseases, where oxidative stress plays a significant role . Its ability to scavenge free radicals positions it as a promising compound for health supplements aimed at enhancing cellular resilience.
Case Studies
Propriétés
Formule moléculaire |
C21H16O8 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C21H16O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,16,22,26,28H,7H2,1-2H3/t16?,21-/m1/s1 |
Clé InChI |
NIJCZTKHKOATFT-CAWMZFRYSA-N |
SMILES |
CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES isomérique |
C[C@]1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
SMILES canonique |
CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















